molecular formula C8H8N2O B171861 1,6-dihydro-6-methyl-7H-Pyrrolo[2,3-c]pyridin-7-one CAS No. 116212-46-5

1,6-dihydro-6-methyl-7H-Pyrrolo[2,3-c]pyridin-7-one

Cat. No.: B171861
CAS No.: 116212-46-5
M. Wt: 148.16 g/mol
InChI Key: ZLKWLYKVKAVOMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a peramine analogue and has been noted for its feeding-deterrent activity against adult weevils . This compound is used primarily in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl lactam can be synthesized through several methods. One common approach involves the reaction of amide and thioamide dianions with epibromohydrin, resulting in the formation of 5-(hydroxymethyl)pyrrolidin-2-ones . Another method includes the intramolecular vinylation of iodoenamides using copper(I) iodide as the catalyst and N,N’-dimethylethylenediamine as the ligand, leading to the formation of five- to seven-membered lactams .

Industrial Production Methods: Industrial production of N-Methyl lactam often involves the ring contraction-lactamisation of anhydrides upon reaction with trimethylsilylazide in the presence of an amine catalyst. This method allows for the generation of 5-, 6-, and 8-membered ring lactams from cyclic anhydrides .

Scientific Research Applications

N-Methyl lactam has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a model compound for studying the behavior of lactams in biological systems. Additionally, it is used in the industry for the production of polymers and other materials .

Comparison with Similar Compounds

N-Methyl lactam is similar to other lactams, such as N-Methyl-2-pyrrolidone and β-lactams. it is unique in its specific feeding-deterrent activity against adult weevils . Other similar compounds include peramine analogues and various substituted lactams . These compounds share structural similarities but differ in their specific biological activities and applications.

Conclusion

N-Methyl lactam is a versatile compound with significant applications in scientific research, particularly in chemistry, biology, and medicine. Its unique properties and reactions make it a valuable tool for researchers and industry professionals alike.

Properties

IUPAC Name

6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-10-5-3-6-2-4-9-7(6)8(10)11/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKWLYKVKAVOMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C1=O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,6-dihydro-6-methyl-7H-Pyrrolo[2,3-c]pyridin-7-one
Reactant of Route 2
1,6-dihydro-6-methyl-7H-Pyrrolo[2,3-c]pyridin-7-one
Reactant of Route 3
Reactant of Route 3
1,6-dihydro-6-methyl-7H-Pyrrolo[2,3-c]pyridin-7-one
Reactant of Route 4
Reactant of Route 4
1,6-dihydro-6-methyl-7H-Pyrrolo[2,3-c]pyridin-7-one
Reactant of Route 5
Reactant of Route 5
1,6-dihydro-6-methyl-7H-Pyrrolo[2,3-c]pyridin-7-one
Reactant of Route 6
Reactant of Route 6
1,6-dihydro-6-methyl-7H-Pyrrolo[2,3-c]pyridin-7-one
Customer
Q & A

Q1: What is the significance of studying the interaction between 6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one and BRD9?

A1: The research paper "[BRD9 in complex with Cpd1 (6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one)] []" investigates the binding of 6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one to BRD9. This is significant because BRD9 is a protein belonging to the bromodomain family, which are epigenetic "reader" proteins. These proteins recognize and bind to acetylated lysine residues on histones, thereby influencing gene expression. Understanding how small molecules like 6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one interact with BRD9 could provide valuable insights into developing novel therapeutic agents targeting epigenetic pathways, potentially for diseases like cancer where BRD9 is often dysregulated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.